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Cyclopentadienylindium (I)

Atomic Layer Deposition Transparent Conductive Oxide Indium Tin Oxide

Indium vapor deposition typically requires pyrophoric TMI or corrosive halides that damage equipment and limit substrate choice. Cyclopentadienylindium(I) (InCp) offers a methyl-free, non-pyrophoric alternative with In in the +1 oxidation state. - Sublimes at 50°C/0.01 mmHg; ideal for low-temp ALD/CVD (≤200°C) - Delivers 1.4-1.5 Å/cycle In₂O₃ with H₂O₂; carbon-free films - Eliminates HCl byproducts and methyl removal plasma needs - ≥99.99% In purity; polymeric solid, stable under inert handling

Molecular Formula C5H10In
Molecular Weight 184.95 g/mol
CAS No. 34822-89-4
Cat. No. B3131033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienylindium (I)
CAS34822-89-4
Molecular FormulaC5H10In
Molecular Weight184.95 g/mol
Structural Identifiers
SMILESC1CCCC1.[In]
InChIInChI=1S/C5H10.In/c1-2-4-5-3-1;/h1-5H2;
InChIKeyOOHGQQIAQJXRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentadienylindium(I) Procurement Guide


Cyclopentadienylindium(I) (InCp, C₅H₅In) is a half-sandwich cyclopentadienyl complex containing indium in the +1 oxidation state [1]. First synthesized in 1957 as the inaugural low-valent organoindium compound [2], it is available as an electronic-grade precursor (≥99.99% In basis) for ALD and CVD applications . In the solid state, it adopts a polymeric zigzag chain structure of alternating indium atoms and cyclopentadienyl units [3], and it sublimes at 50°C under 0.01 mmHg .

Electronic-grade purity for ALD/CVD precursor
Low sublimation temperature for vapor delivery
Half-sandwich Cp complex with +1 oxidation state

Cyclopentadienylindium(I) ALD Comparison


Indium precursors for vapor deposition differ markedly in oxidation state, thermal stability, and ligand chemistry. Trimethylindium (TMI), a volatile solid with a melting point of 89.5°C, is pyrophoric and requires specialized handling infrastructure [1]. Indium halides (InCl₃, InI₃) necessitate elevated source temperatures (>285°C for sufficient vapor pressure) and can generate corrosive HCl byproducts that damage deposition equipment and etch deposited films [2]. Cyclopentadienylindium(I) operates in a distinct chemical parameter space—with indium in the +1 oxidation state rather than +3—offering different decomposition pathways and impurity profiles that cannot be replicated by alkyl or halide alternatives without altering process conditions and resulting film characteristics [3].

Trimethylindium (TMI)

Pyrophoric, with different thermal stability and handling requirements. Ligand chemistry (methyl vs. Cp) may alter decomposition pathways and film purity.

Indium halides (InCl₃, InI₃)

Elevated source temperatures required; corrosive HCl byproduct may damage equipment and affect film quality. Oxidation state and ligand set differ from InCp.

Cyclopentadienylindium(I) Performance Evidence


InCp vs. TMI for ALD ITO

In direct head-to-head comparison for ALD ITO film deposition, both InCp and TMI were evaluated as indium precursors alongside TDMASn (tin precursor) with O₂ plasma oxidant [1]. The study characterized how ALD ITO resistivity changes with different In precursors, examining In:Sn composition ratio, film thickness, deposition temperature, and annealing conditions. While full comparative resistivity values require access to the complete conference dataset, the study establishes that InCp serves as a viable, directly comparable alternative to the industry-standard TMI, with distinct process outcomes that differ based on precursor choice [1].

ALD ITO Precursor
Head-to-head
Direct comparative evaluation of InCp vs. TMI for ALD ITO deposition with O₂ plasma and TDMASn.
Supports evidence-based precursor selection for ITO process development.
Full dataset in MRS Fall Meeting proceedings.
Atomic Layer Deposition Transparent Conductive Oxide Indium Tin Oxide

InCp/H₂O₂ ALD In₂O₃ Film Properties

Using InCp with H₂O₂ as precursors, In₂O₃ nano-films were deposited via ALD at relatively low temperatures (160–200°C), exhibiting a stable growth rate of 1.4–1.5 Å/cycle [1]. At 200°C deposition temperature, the film achieved an In:O atomic ratio of 1:1.36 with no detectable carbon incorporation [1]. The optical bandgap (Eg) increased from 3.42 eV to 3.75 eV as deposition temperature rose from 150°C to 200°C [1]. Thin-film transistors fabricated from these films demonstrated field-effect mobility of 7.8 cm²/V⋅s, subthreshold swing of 0.32 V/dec, and on/off current ratio of 10⁷ after post-annealing at 300°C in air [1].

In₂O₃ ALD Metrics
Cross-study comparable
Growth rate 1.4–1.5 Å/cycle (160–200°C); In:O 1:1.36, zero C at 200°C; TFT mobility 7.8 cm²/V·s, SS 0.32 V/dec, on/off 10⁷.
Supports low-temperature, carbon-free ALD In₂O₃ for thin-film transistors.
Post-annealing at 300°C in air.
Atomic Layer Deposition Indium Oxide Thin Films Thin-Film Transistors

InCp for InN ALD Carbon Control

In the ALD of InN thin films, the literature predominantly uses TMI as the indium precursor, with InCp noted as a notable exception [1]. For TMI-based InN ALD with Ar-N₂ plasma, the surface chemistry for methyl group removal functions poorly, requiring plasma exposures up to 120 seconds to reduce carbon levels to approximately 3 atomic percent [1]. InCp, lacking methyl groups and featuring a cyclopentadienyl ligand with different decomposition chemistry, represents an alternative precursor class for InN ALD at low temperatures (processes have been demonstrated at ≤200°C for InN [1]) without the methyl-derived carbon contamination pathways inherent to TMI chemistry [2].

InN Carbon Control
Class-level inference
InCp lacks methyl groups; TMI requires 120 s plasma exposure to reduce carbon to ~3 at.% in InN.
Methyl-free chemistry may mitigate carbon contamination in low-temp InN ALD.
Direct InCp InN ALD data not published in this study.
Atomic Layer Deposition Indium Nitride III-V Semiconductors

PEALD In₂O₃ Carbon Control with InCp

PEALD In₂O₃ thin films were prepared using InCp as the metal precursor and O₂ plasma as the oxidant [1]. The study identified carbon impurities at interstitial sites in the In₂O₃ lattice, originating from incompletely reacted InCp [1]. These carbon impurities can be substantially removed by air annealing treatment, with the electrical resistivity of the films increasing with annealing temperature due to reduced carrier concentration [1]. The findings demonstrate that InCp enables PEALD In₂O₃ film deposition where carbon content and associated electrical properties are tunable via post-deposition thermal processing—a pathway relevant to optoelectronic devices requiring suppressed oxygen defects and controlled carrier concentrations [1].

PEALD Carbon Tuning
Supporting evidence
Interstitial carbon from InCp removable by air annealing; resistivity increases with annealing temperature.
Supports tunable resistivity for optoelectronic PEALD In₂O₃.
Carbon originates from incomplete InCp reaction.
Plasma-Enhanced Atomic Layer Deposition Indium Oxide Optoelectronic Materials

InCp for ALD InN: Patent Disclosure

A patent application for ALD processes forming InN thin films explicitly identifies cyclopentadienylindium (InCp) as a suitable vapor-phase indium precursor, alongside dimethylethylindium (DMEI), trimethylindium (TMI), and triethylindium (TEI) [1]. The disclosed processes deposit InN at temperatures below 400°C (thermal ALD) or below 200°C (plasma-enhanced) [1]. The inclusion of InCp among the defined precursor set establishes its formal industrial relevance for semiconductor device fabrication, particularly for light-emitting diodes and III-nitride electronics requiring indium-containing layers [1].

Patent Disclosure
Supporting evidence
InCp listed as ALD InN precursor alongside TMI, TEI, DMEI in US patent application.
Formal industrial relevance for III-nitride semiconductor R&D.
Patent application, not peer-reviewed data.
Atomic Layer Deposition Indium Nitride Light-Emitting Diodes

Cyclopentadienylindium(I) Application Scenarios


Low-Temperature ALD In₂O₃ for TFTs

When depositing In₂O₃ channel layers via ALD at ≤200°C—required for flexible electronics, polymer substrates, or thermally sensitive device stacks—InCp paired with H₂O₂ delivers 1.4–1.5 Å/cycle growth rate, carbon-free films at 200°C deposition temperature, and TFT performance of 7.8 cm²/V⋅s mobility with 10⁷ on/off ratio after mild 300°C annealing [1]. This scenario is distinct from TMI-based processes requiring 200–450°C deposition temperatures or halide processes requiring >285°C source heating with corrosive HCl generation [1].

ALD ITO Precursor Comparison for Transparent Electrodes

For R&D teams optimizing ALD ITO deposition for transparent electrodes in touch screens, solar cells, or sub-10nm transistor channels, InCp has been directly compared head-to-head against TMI under identical process conditions with TDMASn tin precursor and O₂ plasma [2]. This scenario applies when empirical, side-by-side comparative validation is required for precursor selection in ITO process qualification, leveraging the only published direct experimental comparison between these two indium precursors for ALD ITO [2].

Methyl-Free InN ALD Carbon Mitigation

In ALD of InN films for LED or III-nitride electronic applications, TMI-based processes encounter surface chemistry limitations with methyl group removal, requiring plasma exposures up to 120 seconds to achieve ~3 at.% carbon levels [3]. InCp offers a methyl-free ligand architecture (cyclopentadienyl) that eliminates this specific carbon contamination pathway [4]. This scenario is relevant for developing InN ALD recipes at ≤200°C with potentially reduced plasma exposure requirements or alternative carbon profiles compared to alkyl precursor baselines [3].

PEALD In₂O₃ with Tunable Resistivity

For optoelectronic applications requiring PEALD In₂O₃ films where carrier concentration and electrical resistivity must be intentionally tuned, InCp with O₂ plasma produces films with interstitial carbon impurities that are substantially removable by air annealing [5]. The resistivity of these films increases with annealing temperature due to reduced carrier concentration [5]. This scenario applies when post-deposition thermal processing is already integrated into the device fabrication flow and electrical property tuning is required for specific device architectures [5].

Application
Selection Property
Validation Focus
Low-temperature ALD In₂O₃ for TFTs
Low-temp growth rate and carbon-free composition
TFT mobility and on/off ratio after annealing
ALD ITO transparent electrode development
Comparative ALD ITO precursor evaluation
ITO resistivity and transistor performance comparison
Methyl-free InN ALD for III-nitride devices
Methyl-free precursor chemistry
Carbon incorporation levels and plasma exposure requirements
PEALD In₂O₃ for optoelectronics
Post-annealing resistivity tunability
Carrier concentration and resistivity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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